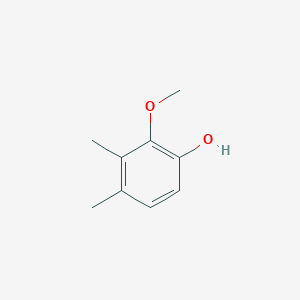
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid typically involves the nitration of 2-methylimidazole followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:
Nitration: 2-methylimidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitroimidazole.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Alkylating Agents: 3-bromopropanoic acid or similar compounds.
Acids and Bases: Concentrated nitric acid, sulfuric acid, sodium hydroxide, etc.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Hydrolysis: This compound from its ester or amide derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitroimidazole: Similar structure but lacks the propanoic acid moiety.
3-(2-Methyl-4-amino-1H-imidazol-1-yl)propanoic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-Methyl-4-nitro-1H-imidazole-1-yl)acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
Uniqueness
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is unique due to its combination of a nitroimidazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(2-methyl-4-nitroimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-8-6(10(13)14)4-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJTUXYFQLHGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434757 |
Source


|
| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16935-04-9 |
Source


|
| Record name | 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)










